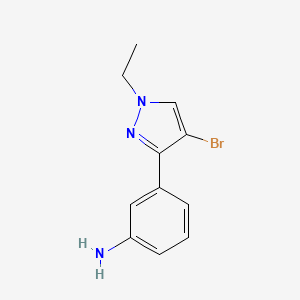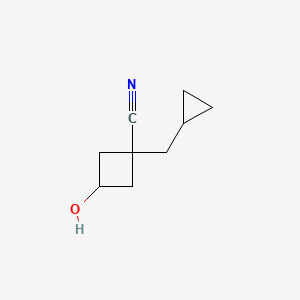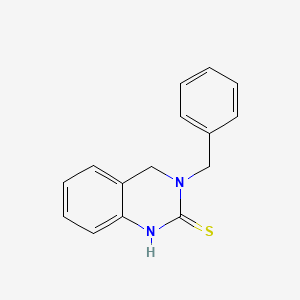![molecular formula C9H11BrN2O B13870355 N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide is a synthetic chemical compound known for its ability to bind to specific receptors in the body. This compound is widely used in scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves forming N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used to study the mechanisms of various biological processes by binding to specific receptors in the body.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide binds to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved. The mechanism of action involves the modulation of various signaling pathways within the cell, resulting in changes in gene expression, cellular metabolism, and cell proliferation and differentiation.
Comparison with Similar Compounds
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds have similar structures but may differ in their biological activity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials but have different chemical and biological properties.
The uniqueness of this compound lies in its specific binding affinity to certain receptors and its versatile applications in scientific research.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
N-[2-(2-bromopyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H11BrN2O/c1-7(13)11-6-4-8-3-2-5-12-9(8)10/h2-3,5H,4,6H2,1H3,(H,11,13) |
InChI Key |
PJFRGXCZKFYHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C(N=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)

![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)


![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)





![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
